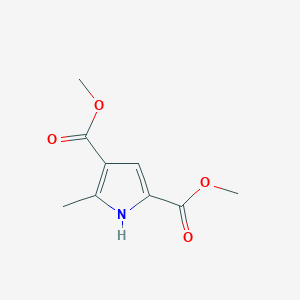
3-(2-Fluorobenzoyl)-1H-pyrrole
描述
“3-(2-Fluorobenzoyl)-1H-pyrrole” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2-fluorobenzoyl group, which is a benzoyl group with a fluorine atom at the 2-position .
Synthesis Analysis
The synthesis of 2-fluorobenzoyl derivatives has been reported in the literature. For instance, 2-fluorobenzoyl thiourea derivatives were synthesized by reacting 2-fluorobenzoyl isothiocyanate, which was obtained by reacting 2-fluorobenzoyl chloride with ammonium thiocyanate, with appropriate aniline derivatives . Another study reported a general alkyl fluoride functionalization method that expands the synthetic space of unactivated primary, secondary, and tertiary C(sp3)-F bonds .Molecular Structure Analysis
The molecular structure of 2-fluorobenzoyl chloride, a related compound, has been investigated using gas electron diffraction data . The molecule exists in the gas phase as two stable non-planar conformers, anti and gauche, with respect to the halogen atom positions .Chemical Reactions Analysis
The chemical reactions involving 2-fluorobenzoyl derivatives have been studied. For example, C(sp2)-C(sp3) cross-coupling reactions of alkyl fluorides with fluorophilic organozinc compounds have been proposed to occur through a heterolytic mechanism that involves short-lived ion pairs .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-fluorobenzoyl chloride, a related compound, include a molecular weight of 158.56 g/mol and it is a colorless liquid . It has a boiling point of 90 - 92 °C at 15 mmHg and a flash point of 82 °C .作用机制
Target of Action
Compounds with similar structures, such as 3-fluorobenzoic acid, have been used in a variety of scientific applications
Mode of Action
It’s worth noting that compounds with similar structures, like broflanilide, have been found to act as meta-diamide gaba-gated cl− channel allosteric modulators . This suggests that 3-(2-Fluorobenzoyl)-1H-pyrrole might interact with its targets in a similar manner, leading to changes in cellular processes. More research is needed to confirm this hypothesis.
Biochemical Pathways
It’s known that fluorinated drugs can undergo microbial degradation, which impacts various biochemical pathways
Pharmacokinetics
For instance, the pharmacokinetic parameters of the nucleoside antiretroviral agent β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (D-D4FC) were determined in rhesus monkeys . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
It’s known that fluorinated compounds can have various effects on cellular processes . More research is needed to understand the specific effects of this compound.
实验室实验的优点和局限性
One advantage of using 3-(2-Fluorobenzoyl)-1H-pyrrole in laboratory experiments is its low cost and availability. This compound is commercially available and can be easily synthesized in the laboratory. Additionally, this compound is non-toxic and can be used in a variety of reactions without the need for specialized equipment. A limitation of using this compound in laboratory experiments is its potential to form a variety of different complexes with metal ions, which can complicate the interpretation of results.
未来方向
3-(2-Fluorobenzoyl)-1H-pyrrole has potential applications in the fields of medicinal chemistry, biochemistry, and materials science. Future research should focus on developing new methods for synthesizing this compound and developing new methods for using this compound in laboratory experiments. Additionally, future research should focus on exploring the potential of this compound to act as a ligand for a variety of proteins and receptors, as well as exploring the potential of this compound to act as a catalyst for a variety of different reactions. Finally, future research should focus on exploring the potential of this compound to act as an inhibitor for drug metabolism.
合成方法
3-(2-Fluorobenzoyl)-1H-pyrrole can be synthesized through a variety of methods, including the condensation of 2-fluorobenzaldehyde with pyrrole, the reaction of 2-fluorobenzoyl chloride with pyrrole, and the reaction of 2-fluorobenzoic acid with pyrrole. The condensation of 2-fluorobenzaldehyde with pyrrole is the most commonly used method and involves the use of a base such as sodium hydroxide or potassium carbonate. The reaction of 2-fluorobenzoyl chloride with pyrrole involves the use of a base such as triethylamine or pyridine, and the reaction of 2-fluorobenzoic acid with pyrrole requires the use of a base such as sodium hydroxide or potassium carbonate.
科学研究应用
3-(2-Fluorobenzoyl)-1H-pyrrole has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as a ligand for drug discovery, as a catalyst for drug synthesis, and as an inhibitor for drug metabolism. In biochemistry, this compound has been studied for its potential to act as a substrate for enzymes and as a ligand for receptors. In materials science, this compound has been studied for its potential to act as a ligand for the synthesis of metal-organic frameworks.
安全和危害
属性
IUPAC Name |
(2-fluorophenyl)-(1H-pyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPLSQYXAEWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587522 | |
| Record name | (2-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198126-03-3 | |
| Record name | (2-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Fluoro-phenyl)-(1H-pyrrol-3-yl)-methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)









![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)


![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)
